molecular formula C14H11FO2 B572058 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-33-9

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid

Cat. No. B572058
M. Wt: 230.238
InChI Key: YJUVMAOSWHFUOK-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid, also known as 3-(2-fluoro-4-methylphenyl)benzoic acid, is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 . It is used as a building block in various scientific research .


Molecular Structure Analysis

The molecular structure of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid consists of a biphenyl group with a carboxylic acid group on one ring and a fluorine atom and a methyl group on the other ring . The InChI key is YJUVMAOSWHFUOK-UHFFFAOYSA-N .


Chemical Reactions Analysis

2’-Methylbiphenyl-3-carboxylic Acid, a similar compound, is known to be used in the Suzuki-Miyaura reaction of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst . This suggests potential reactivity for 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid in similar palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Research on fluorinated compounds like 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid often focuses on their synthesis and chemical properties, contributing to the development of pharmaceuticals and advanced materials. For example, the synthesis of fluorine-containing biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, has been explored for its potential in manufacturing anti-inflammatory and analgesic materials. This research highlights the practical methodologies for synthesizing key intermediates in drug synthesis, demonstrating the value of fluorinated compounds in medicinal chemistry (Qiu et al., 2009).

Environmental and Biological Studies

The study of fluorinated analogues has also been significant in environmental and biological contexts. For instance, research on the anaerobic transformation of phenol to benzoate using fluorinated analogues has helped elucidate the mechanisms of environmental degradation processes. This research provides insights into how fluorinated compounds interact in natural settings, contributing to our understanding of their environmental fate and impact (Genthner, Townsend, & Chapman, 1989).

Materials Science

In materials science, fluorinated compounds have been employed to modify the physical properties of materials, such as liquid crystals. For example, the synthesis and characterization of fluorine-modified tetracarboxylate ligands have been investigated for their application in luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. This demonstrates the utility of fluorinated compounds in developing advanced materials with specific optical properties for technological applications (Zhao et al., 2018).

Drug Development

The synthesis and evaluation of fluorinated compounds have further implications in drug development, where such compounds are often key intermediates or active pharmaceutical ingredients (APIs) in the synthesis of novel drugs. Research on the synthesis of fluorinated naphthyridine derivatives, for example, has led to the development of compounds with potential antibacterial activity, underscoring the role of fluorinated compounds in the creation of new therapeutics (Egawa et al., 1984).

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVMAOSWHFUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681787
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid

CAS RN

1215206-33-9
Record name 2′-Fluoro-4′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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